Cas no 53091-74-0 (Ekersenin)

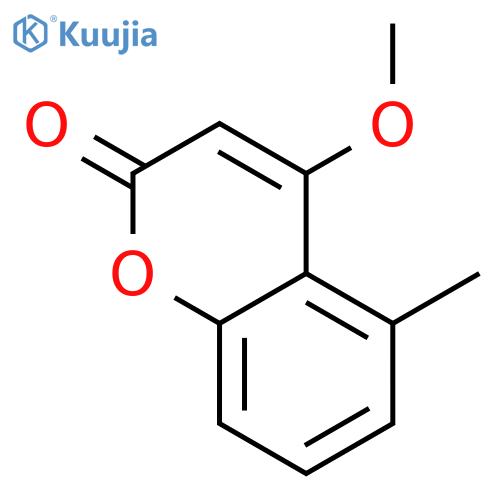

Ekersenin structure

Ekersenin 化学的及び物理的性質

名前と識別子

-

- 4-Methoxy-5-methyl-2H-chromen-2-one

- 4-methoxy-5-methylchromen-2-one

- Ekersenin

- HY-N11509

- E80585

- CS-0648417

- 4-Methoxy-5-methylcoumarin

- 53091-74-0

- Pereflorin

- DA-52844

- 2H-1-Benzopyran-2-one, 4-methoxy-5-methyl-

-

- インチ: InChI=1S/C11H10O3/c1-7-4-3-5-8-11(7)9(13-2)6-10(12)14-8/h3-6H,1-2H3

- InChIKey: IKXIGRLJWISHNK-UHFFFAOYSA-N

- ほほえんだ: CC1=C2C(=CC=C1)OC(=O)C=C2OC

計算された属性

- せいみつぶんしりょう: 190.062994177g/mol

- どういたいしつりょう: 190.062994177g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 270

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 35.5Ų

Ekersenin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM162357-1g |

4-methoxy-5-methyl-2H-chromen-2-one |

53091-74-0 | 95% | 1g |

$464 | 2021-06-17 | |

| MedChemExpress | HY-N11509-5mg |

Ekersenin |

53091-74-0 | 5mg |

¥9350 | 2024-04-18 | ||

| Alichem | A449042681-1g |

4-Methoxy-5-methyl-2H-chromen-2-one |

53091-74-0 | 95% | 1g |

$405.01 | 2023-09-01 | |

| MedChemExpress | HY-N11509-1mg |

Ekersenin |

53091-74-0 | 1mg |

¥3100 | 2024-04-18 | ||

| Chemenu | CM162357-1g |

4-methoxy-5-methyl-2H-chromen-2-one |

53091-74-0 | 95% | 1g |

$*** | 2023-03-30 |

Ekersenin 関連文献

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

53091-74-0 (Ekersenin) 関連製品

- 35817-27-7(4-Ethoxycoumarin)

- 24631-83-2(4-Hydroxy-8-methyl-2H-chromen-2-one)

- 55004-77-8(4-Hydroxy-6,7-dimethylcoumarin)

- 13252-84-1(4-Hydroxy-6-methoxy-2H-chromen-2-one)

- 18692-77-8(4-Hydroxy-7-methylcoumarin)

- 20280-81-3(4-Methoxycoumarin)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:53091-74-0)Ekersenin

清らかである:99%

はかる:1g

価格 ($):350.0